molecular formula C21H12Br3N3O3 B14697931 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine CAS No. 24486-64-4

2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine

Cat. No.: B14697931
CAS No.: 24486-64-4
M. Wt: 594.0 g/mol
InChI Key: SEZRQZXAMYEBSC-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three bromophenoxy groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetone or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-bromophenol replace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tris(aminophenoxy)triazine derivative, while a Suzuki coupling reaction could introduce various aryl groups to the triazine core.

Scientific Research Applications

2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers.

    Organic Synthesis: The compound serves as a versatile intermediate for the preparation of more complex organic molecules.

    Medicinal Chemistry:

    Catalysis: It can be used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine would depend on its specific application. In general, the compound can interact with various molecular targets through its bromophenoxy groups and triazine core. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The exact pathways and targets would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine: Similar structure but with methoxy groups instead of bromine atoms.

    2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine: Chlorine atoms instead of bromine, leading to different reactivity and properties.

    2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine: Fluorine atoms, which can affect the compound’s electronic properties and interactions.

Uniqueness

2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is unique due to the presence of bromine atoms, which can participate in specific types of chemical reactions and interactions. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility, making it distinct from its chloro, fluoro, and methoxy analogs.

Properties

CAS No.

24486-64-4

Molecular Formula

C21H12Br3N3O3

Molecular Weight

594.0 g/mol

IUPAC Name

2,4,6-tris(4-bromophenoxy)-1,3,5-triazine

InChI

InChI=1S/C21H12Br3N3O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H

InChI Key

SEZRQZXAMYEBSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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